Acetic acid, nitrilotri-, disodium salt
Description
Historical Trajectory and Evolution of Research Perspectives on Nitrilotriacetic Acid and its Salts
Nitrilotriacetic acid (NTA) and its corresponding salts have been subjects of scientific inquiry since their initial production in the 1930s. atamanchemicals.com Initially, research and application focused on their powerful chelating properties, particularly the ability to bind with metal ions that cause water hardness, such as calcium (Ca²⁺) and magnesium (Mg²⁺). nih.govwho.int This led to the major application of its trisodium (B8492382) salt as a phosphate (B84403) replacement in laundry detergents. atamanchemicals.comwho.int
The widespread use of NTA in consumer products sparked a new direction in research, focusing on its environmental fate and toxicological profile. who.intnih.govwho.int Concerns about its potential environmental impact led to numerous studies on its biodegradability. Research demonstrated that NTA is principally degraded by microorganisms into intermediates like iminodiacetate (B1231623) and glyoxylate, and ultimately into carbon dioxide, water, and ammonia (B1221849). who.int Further environmental studies investigated its capacity to mobilize heavy metals from aquatic sediments. who.int
Simultaneously, the toxicological properties of NTA and its salts became a significant area of academic investigation. Extensive studies in animal models, particularly rats and mice, were conducted to understand its effects. nih.govwho.int This body of research revealed that at high doses, NTA and its salts could induce toxicity in the urinary system, an effect linked to its chelating properties causing an imbalance of essential divalent cations like zinc and calcium. who.intnih.govwho.int This line of inquiry culminated in the classification of NTA and its salts as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence in animals. industrialchemicals.gov.au The evolution of research perspectives has thus moved from industrial application to comprehensive environmental and toxicological assessment, driven by the compound's widespread use and potent chemical properties.
Academic Significance and Broad Spectrum of Research Applications for Nitrilotriacetic Acid Disodium (B8443419) Salt
The academic significance of Acetic acid, nitrilotri-, disodium salt, and NTA compounds more broadly, is rooted in their function as versatile chelating agents. nih.govwikipedia.orgchemiis.com The ability of the nitrilotriacetate ion [N(CH₂CO₂⁻)₃] to form stable complexes with a wide range of metal ions through its four functional groups (three carboxylates and one amine) underpins its utility in diverse scientific fields. nih.gov This characteristic is harnessed for precise control over metal ion activity in aqueous solutions, a fundamental requirement in many experimental contexts.
In analytical chemistry , NTA and its salts are employed as reagents in complexometric titrations for the quantitative determination of metal ions. wikipedia.orgchemiis.com Their predictable and strong complexation behavior allows for accurate measurement of metal concentrations in various samples. chemiis.com
A particularly impactful application is found in biochemistry and molecular biology . A modified form of NTA is crucial for the nickel-NTA (Ni-NTA) agarose (B213101) resin used in affinity chromatography. atamanchemicals.comwikipedia.org This technique is a cornerstone of modern protein science, enabling the efficient isolation and purification of proteins that have been genetically engineered to include a polyhistidine tag (His-tag). wikipedia.org The His-tag on the protein binds with high affinity to the nickel ions immobilized on the NTA-agarose support, allowing for its separation from other cellular components. wikipedia.org
In the field of environmental science , research utilizes NTA and its disodium salt to study and address metal contamination. It is investigated for its role in the environmental remediation of soil and wastewater by sequestering heavy metals and preventing their release and bioavailability. chemiis.com Furthermore, its biodegradability and interaction with metal complexes in water bodies remain active areas of study to understand the environmental lifecycle of chelating agents. who.int
Recent research in materials science has explored novel applications for NTA, such as its use as a "habit modifier" for rock salt (sodium chloride) crystals. researchgate.net Studies have shown that NTA can influence the morphology of NaCl crystals, demonstrating its potential to control crystallization processes. researchgate.net
The following tables provide a summary of the properties and research applications of Nitrilotriacetic Acid and its salts.
Table 1: Physicochemical Properties of Nitrilotriacetic Acid and its Salts
| Property | Nitrilotriacetic Acid (NTA) | NTA, Trisodium Salt, Monohydrate |
|---|---|---|
| Description | White crystalline powder nih.govnih.gov | White crystalline powder nih.gov |
| Molecular Formula | C₆H₉NO₆ atamanchemicals.compublications.gc.ca | C₆H₆NNa₃O₆·H₂O nih.gov |
| Melting Point | Decomposes at 242-246°C nih.govnih.gov | Decomposes at 340°C nih.gov |
| Water Solubility | 1.5 g/L at 25°C nih.gov | 50 g/100 g water at 25°C nih.gov |
| pH (Saturated Solution) | 2-3 nih.gov | 10.6-11.0 (1% solution) nih.gov |
Data sourced from multiple references, reflecting common findings.
Table 2: Key Academic Research Applications of Nitrilotriacetic Acid and its Salts
| Field of Research | Specific Application | Scientific Principle | Key References |
|---|---|---|---|
| Biochemistry | Protein Purification (His-tag method) | Immobilized Ni²⁺ ions chelated by NTA bind to polyhistidine-tagged proteins for affinity chromatography. | wikipedia.org, atamanchemicals.com |
| Analytical Chemistry | Complexometric Titrations | Forms stable, colored complexes with metal ions, allowing for their quantitative analysis. | wikipedia.org, chemiis.com |
| Environmental Science | Heavy Metal Sequestration | Chelates toxic heavy metals in soil and water, reducing their bioavailability and mobility. | who.int, chemiis.com |
| Materials Science | Crystal Habit Modification | Adsorbs onto specific crystallographic faces of growing crystals (e.g., NaCl), altering their final morphology. | researchgate.net |
| Toxicology | Study of Metal Ion Homeostasis | Used as a tool to perturb and study the biological effects of altering divalent cation concentrations (e.g., Zn²⁺, Ca²⁺) in biological systems. | nih.gov, who.int |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H7NNa2O6 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.2Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
RHPXYIKALIRNFA-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Acetic Acid, Nitrilotri , Disodium Salt
Industrial-Scale Synthesis Routes
The commercial production of nitrilotriacetic acid (NTA) and its salts is dominated by a few key processes that allow for efficient and cost-effective manufacturing. The disodium (B8443419) salt is typically derived from the trisodium (B8492382) salt, which is often the primary product of synthesis.
One prevalent industrial method is the continuous liquid-phase synthesis involving the reaction of ammonia (B1221849), formaldehyde, and a source of cyanide, such as hydrogen cyanide or sodium cyanide, in an alkaline medium provided by sodium hydroxide (B78521). nih.govwikipedia.org This process, often referred to as the Strecker synthesis for aminocarboxylic acids, proceeds via the formation of aminodiacetonitrile as an intermediate, which is then hydrolyzed under basic conditions to form the trisodium salt of NTA. Subsequent partial acidification yields the disodium salt.
Another significant industrial route is the dehydrogenation or oxidation of triethanolamine (B1662121) (TEA). wikipedia.org In one patented approach, TEA is heated at high temperatures (250°C to 375°C) in the presence of a cadmium salt catalyst (like cadmium oxide) and an alkali metal hydroxide, such as sodium hydroxide. google.com This process results in high yields of the NTA salt over relatively short reaction times.
A more recent, cleaner production technique utilizes hydroxyacetonitrile as a key reactant with ammonia water and sodium hydroxide. google.com This method is advantageous as it avoids the direct handling of highly toxic hydrogen cyanide gas and incorporates a recycling loop for the ammonia byproduct, aligning with more sustainable manufacturing principles.
| Industrial Synthesis Method | Key Reactants | Typical Conditions | Primary Product | Key Advantages/Disadvantages |
| Strecker Synthesis | Ammonia, Formaldehyde, Sodium Cyanide/Hydrogen Cyanide, Sodium Hydroxide | Aqueous phase, controlled temperature and pH | Nitrilotriacetic acid, trisodium salt | High efficiency, low cost; uses highly toxic cyanide. nih.govwikipedia.org |
| Triethanolamine (TEA) Oxidation | Triethanolamine, Sodium Hydroxide, Cadmium Salt Catalyst | 250°C - 375°C, 1-45 minutes | Nitrilotriacetic acid, trisodium salt | Utilizes a less hazardous starting material than cyanide; requires high temperatures and a heavy metal catalyst. google.com |
| Hydroxyacetonitrile Route | Hydroxyacetonitrile, Ammonia Water, Sodium Hydroxide | < 90°C, followed by hydrolysis | Nitrilotriacetic acid, trisodium salt | Avoids direct use of HCN gas, allows for ammonia recycling; raw material cost may be a factor. google.com |
Laboratory-Scale Preparative Techniques
In a laboratory setting, Acetic acid, nitrilotri-, disodium salt can be prepared using adaptations of industrial methods or through other established chemical transformations.
A common laboratory approach involves the controlled neutralization of nitrilotriacetic acid (the free acid) with two molar equivalents of sodium hydroxide or another suitable sodium base in an aqueous solution. The free acid itself can be synthesized by the alkylation of ammonia with chloroacetic acid, though this is an older route. wikipedia.org
Another laboratory-scale method begins with the synthesis of nitrilotriacetonitrile, which can be prepared according to established procedures. google.com The resulting nitrile is then subjected to alkaline saponification (hydrolysis) using a stoichiometric amount of sodium hydroxide in water. Heating the mixture completes the conversion of the three nitrile groups into sodium carboxylate groups, forming the trisodium salt. Careful addition of an acid can then convert this to the disodium salt.
For specialized applications, derivatives of NTA can be synthesized, providing insight into preparative techniques. For instance, an NTA derivative can be synthesized by reacting a protected amino acid, like N-α-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH), with bromoacetic acid in the presence of sodium hydroxide. chemicalbook.com This is followed by a deprotection step, such as catalytic hydrogenation using Palladium on carbon (Pd/C), to yield the final product. chemicalbook.com While this produces a modified NTA, the core reaction of alkylating an amine with a haloacetic acid is a fundamental technique applicable to NTA synthesis.
Green Chemistry Principles Applied to Nitrilotriacetic Acid Disodium Salt Synthesis
The application of green chemistry principles to the synthesis of NTA and its salts aims to reduce environmental impact and improve safety. A key focus has been minimizing the use of highly toxic reagents and reducing waste.
A notable advancement is the development of a "clean technique" for NTA production that uses hydroxyacetonitrile in place of hydrogen cyanide or sodium cyanide. google.com This method offers several green advantages:
Safer Reagents: It avoids the direct handling of extremely toxic hydrogen cyanide gas.
Waste Reduction and Recycling: The process is designed to recover the ammonia byproduct via a falling film absorption column, allowing it to be reused in subsequent batches. This adheres to the principle of atom economy and waste valorization. google.com
Energy Efficiency: The reaction is conducted at moderate temperatures (below 90°C), potentially reducing energy consumption compared to high-temperature oxidation methods. google.com
Furthermore, the inherent biodegradability of NTA, especially when compared to other chelating agents like ethylenediaminetetraacetic acid (EDTA), is a significant green feature of the product itself, making its synthesis more environmentally justifiable. wikipedia.org Research continues to explore routes that may use bio-based starting materials or more benign catalysts to further improve the green profile of NTA synthesis.
Purification Strategies for Synthetic this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. Common impurities can include iminodiacetic acid, sodium carbonate, sodium cyanide, and formaldehyde. nih.gov
A primary purification method detailed in the patent literature is precipitation by common-ion effect . google.com In this technique, a concentrated aqueous solution of the crude sodium salt of NTA is treated with a significant excess of concentrated sodium hydroxide solution. google.com The increased sodium ion concentration reduces the solubility of the NTA sodium salt, causing it to crystallize out of the solution in a purer form. The resulting crystals are then filtered and washed, often with a saturated solution of the pure salt to minimize product loss. google.com
Recrystallization is another standard technique. The crude product can be dissolved in a suitable solvent, typically hot water, and then allowed to cool slowly. The pure product crystallizes out, leaving impurities behind in the mother liquor. This method was noted for purifying a protected NTA intermediate during a laboratory synthesis. chemicalbook.com
For removing specific ionic impurities, ion-exchange chromatography can be employed. While often used for analytical purposes to detect NTA, ion-exchange resins can also be used on a preparative scale to remove residual metal ions or other charged organic impurities. who.int
Characterization of Synthetic Intermediates and Products (excluding basic identification data)
Beyond basic identification, a thorough characterization of synthetic intermediates and the final product is essential to confirm the chemical structure, assess purity, and understand molecular properties. Spectroscopic methods are central to this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. For nitrilotriacetic acid and its salts, ¹H NMR spectroscopy can confirm the structure by showing the characteristic singlet for the six equivalent methylene (B1212753) (–CH₂–) protons. The chemical shift of this peak provides information about the electronic environment of the protons. ¹³C NMR would show distinct signals for the methylene carbons and the carboxylate carbons, and their positions would confirm the successful conversion of intermediates (e.g., nitrile groups in nitrilotriacetonitrile) to the final carboxylate groups. nih.gov
Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. nih.gov In the final disodium salt product, the IR spectrum would be dominated by a strong, broad absorption band for the carboxylate (COO⁻) asymmetric stretching vibration, typically in the 1550-1620 cm⁻¹ region. The absence of a strong nitrile (C≡N) peak (around 2200-2260 cm⁻¹) would confirm the complete hydrolysis of a nitrile intermediate. The C-N stretching vibration would also be present.
For NTA derivatives used in specialized applications, such as self-assembled monolayers on gold surfaces, advanced surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) and Cyclic Voltammetry are used to study the chemical state of the elements and the electrochemical behavior of the monolayer. researchgate.net
Coordination Chemistry and Metal Chelation by Acetic Acid, Nitrilotri , Disodium Salt
Fundamental Principles of Nitrilotriacetic Acid Chelation
Acetic acid, nitrilotri-, disodium (B8443419) salt is the disodium salt of nitrilotriacetic acid (NTA). In its fully ionized form (NTA³⁻), it functions as a versatile chelating agent. nih.gov A chelating agent is an organic compound that can form multiple bonds with a single metal ion, creating a ring-like structure known as a chelate. dojindo.com The chelation capability of the nitrilotriacetate anion stems from its molecular structure, which features four functional groups available for coordination with a metal ion: a central tertiary amine nitrogen atom and three carboxylate groups. nih.govhoochemtec.com
This arrangement allows NTA to act as a tetradentate ligand, meaning it can "grasp" a metal ion at four points. tandfonline.com The simultaneous binding of the metal ion by the nitrogen and the oxygen atoms of the carboxylate groups forms highly stable, five-membered chelate rings. dojindo.com This phenomenon, where multiple functional groups from a single ligand bind to a central metal ion, is known as the chelate effect, which results in complexes that are significantly more stable than those formed with analogous monodentate ligands (ligands that only form one bond with the metal ion). The structure of the Fe³⁺/NTA³⁻ complex, for instance, involves the simultaneous binding of all three carboxylate groups and the amine group to the iron ion. nih.gov
Stoichiometry and Structural Aspects of Metal-Nitrilotriacetic Acid Disodium Salt Complexes
The stoichiometry of complexes formed between metal ions and nitrilotriacetate (NTA) primarily depends on the molar ratio of the metal to the ligand in the solution. The most common stoichiometries are 1:1 and 1:2 (metal:ligand). tandfonline.com
In 1:2 complexes, one metal ion is coordinated by two NTA ligands. This is common with metal ions that have higher coordination numbers. For lanthanides and actinides, 1:2 complexes are frequently observed. tandfonline.comresearchgate.net Spectroscopic studies of lanthanide complexes revealed that Ln(NTA)₂ complexes remain monomeric at all pH values and contain one coordinated solvent molecule, resulting in a total coordination number of approximately nine for the lanthanide ion. tandfonline.com Similarly, quantum chemical calculations and spectroscopic data have been used to investigate the structure of An(NTA)₂ complexes, where An represents an actinide ion like Thorium(IV), Uranium(IV), Neptunium(IV), or Plutonium(IV). researchgate.netresearchgate.net The structure of these complexes can be complex, as seen in a polymeric europium(III) complex where the metal ion is ten-coordinate, binding to two different types of NTA ligands. tandfonline.com
The determination of reaction stoichiometry can be achieved through methods like the method of continuous variation or the mole-ratio method, where a property such as light absorbance is monitored as the ratio of reactants is systematically changed. libretexts.orglibretexts.org
Thermodynamic Stability and Formation Constants of Acetic acid, nitrilotri-, disodium salt Metal Complexes
The thermodynamic stability of a metal complex in solution is quantified by its formation constant (K), also known as a stability constant. wikipedia.org A larger formation constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. nih.gov These constants are typically expressed in logarithmic form (log K).
Nitrilotriacetate forms complexes with a wide range of metal ions, but the stability of these complexes varies significantly. The strongest complexes are formed with trivalent metal ions like Fe³⁺ and Hg²⁺. nih.gov Complexes with divalent d-block transition metals such as Cu²⁺, Ni²⁺, and Zn²⁺ are also very stable. The weakest complexes are generally formed with alkaline earth metal ions like Ca²⁺ and Mg²⁺. nih.gov Studies on lanthanide complexes show that the free energies, enthalpies, and entropies of formation exhibit only slight variations across the lanthanide series from La(III) to Lu(III). tandfonline.com For these lanthanide complexes, the formation reactions are driven by both favorable enthalpy (ΔH) and entropy (ΔS) changes. acs.org
The following table presents the logarithm of the cumulative formation constants (log β) for various metal ions with NTA.
Data sourced from Martell & Smith, 1974 and Anderson et al., 1985 as cited in reference nih.gov.
Kinetic Mechanisms of Metal Ion Complexation and Dissociation
The process of metal complexation by a chelating agent like nitrilotriacetate in an aqueous solution is fundamentally a ligand substitution reaction. rsc.org The metal ion initially exists as a hydrated aqua-complex, [M(H₂O)ₙ]ˣ⁺. The NTA anion displaces the coordinated water molecules to form the more stable chelate complex. This process occurs in a stepwise fashion, with the carboxylate arms likely coordinating first, followed by the wrapping of the ligand around the metal ion to allow for the coordination of the tertiary nitrogen.
The rates of these reactions can vary significantly. For instance, the reaction of Fe(OH)₂⁺ with NTA is considerably fast. chempedia.info The kinetics associated with lanthanide-NTA complexes have also been studied, with findings indicating that the activation energy for the ligand exchange process is related to the thermodynamic stability of the corresponding complex. pku.edu.cn
The dissociation of the metal from the NTA complex is the reverse of the formation process. In some biological systems, it has been hypothesized that an envelope-associated component, such as a transport protein, is responsible for the dissociation of the metal from the NTA, suggesting that the metal ion itself is not transported into the cell. nih.gov The photodegradation of the Fe(III)-NTA complex involves an intramolecular photoredox process, leading to the reduction of Fe(III) to Fe(II) and the oxidation and subsequent breakdown of the NTA ligand into products like iminodiacetic acid (IDA) and formaldehyde. nih.gov
Chelation Selectivity and Specificity for Various Metal Ions (e.g., d-block, f-block elements)
Nitrilotriacetate exhibits marked selectivity in its chelation of different metal ions, a property directly related to the stability constants of the resulting complexes. nih.gov
d-block elements: NTA shows a high affinity for many divalent and trivalent transition metal ions. As shown in the table in section 3.3, the stability constants for complexes with ions like Cu²⁺ (log K₁ = 12.96), Ni²⁺ (log K₁ = 11.53), and Fe³⁺ (log K₁ = 15.87) are very high. nih.gov This strong binding capacity makes NTA an effective agent for controlling the concentration of these metal ions in aqueous systems. atamanchemicals.com In contrast, its affinity for alkaline earth metals like Ca²⁺ (log K₁ = 6.41) and Mg²⁺ (log K₁ = 5.41) is significantly lower, though still substantial enough for applications like water softening. nih.govwikipedia.org
f-block elements: NTA is also capable of forming stable complexes with lanthanides (Ln³⁺) and actinides (An⁴⁺). Studies have systematically investigated the complexation of NTA with the entire lanthanide series and with actinides such as Thorium, Uranium, Neptunium, and Plutonium. tandfonline.comresearchgate.netacs.org For lanthanides, both 1:1 and 1:2 complexes are formed, and the stability generally increases across the series due to the lanthanide contraction, which leads to a higher charge density on the heavier ions. acs.org Similarly, stable complexes with actinides have been characterized, highlighting the role of the nitrogen atom in the coordination mode. researchgate.net The ability of NTA-derived ligands to selectively bind f-block elements is an area of research for potential separation of trivalent actinides from lanthanides. acs.org
A study involving a Pseudomonas species found that it could degrade Ca, Mn, Mg, Cu, Zn, Cd, and Fe chelates of NTA, but not Ni-NTA, suggesting the high stability of the nickel complex under those conditions. nih.gov
Influence of pH and Ionic Strength on Complexation Behavior
The chelation of metal ions by nitrilotriacetate is highly dependent on the pH of the solution. This is because NTA is a polyprotic acid, and its carboxylate groups can be protonated in acidic conditions. The pKa values for NTA are approximately 1.89, 2.49, and 9.73. nih.gov
At low pH, the carboxylate groups become protonated (-COO⁻ → -COOH). This protonation competes directly with the metal ions for the binding sites on the ligand, thereby reducing the effective concentration of the fully deprotonated, chelating form (NTA³⁻) and decreasing the stability of the metal complex. nih.gov As the pH increases, the carboxylate groups deprotonate, making the ligand more available for metal chelation. For lanthanide-NTA systems, the formation of the 1:1 complex is typically complete by pH 3.5. tandfonline.com Further increases in pH can lead to the formation of different species; for example, above neutral pH, Ln(NTA) complexes may form hydroxy-bridged oligomeric species. tandfonline.com
Ionic strength, which is a measure of the total concentration of ions in a solution, also influences complex formation. chemijournal.com Changes in ionic strength alter the activity coefficients of the ions involved in the complexation equilibrium. Generally, an increase in ionic strength leads to a decrease in the measured proton-ligand and metal-ligand stability constants. chemijournal.comacs.org This effect can be described by models such as the Debye-Hückel theory. chemijournal.com Studies on the complexation of molybdenum(VI) and tungsten(VI) with NTA have systematically evaluated the dependence of the formation constants on ionic strength in various background electrolyte solutions like NaClO₄, NaCl, and NaNO₃. acs.orgresearchgate.net The presence of different ions can also have specific effects; for example, increased ionic strength from salts can weaken electrostatic adsorption of metal ions onto surfaces, promoting their release and subsequent complexation by agents like NTA in solution. mdpi.com
Environmental Chemistry and Fate of Acetic Acid, Nitrilotri , Disodium Salt
Environmental Occurrence and Distribution in Aquatic Systems
The primary pathway for Acetic acid, nitrilotri-, disodium (B8443419) salt (hereafter referred to as NTA, as the anion is the environmentally relevant form) to enter the environment is through municipal and industrial wastewater. canada.cacanada.ca Its use in detergents means it is a common constituent of sewage. nih.gov Monitoring studies in several countries have documented its presence in the influent and effluent of wastewater treatment plants. For instance, studies in Canada during the 1970s, when NTA content in detergents increased, showed a corresponding rise in influent concentrations. nih.gov Despite this, treatment facilities achieve significant removal. nih.gov
| Location/Time Period | Sewage Influent Conc. (mg/L) | Sewage Effluent Conc. (mg/L) |
|---|---|---|
| 13 Canadian Cities (1971-1972) | 1.97 (mean) | 0.29 (mean) |
| 13 Canadian Cities (1973-1975) | 4.55 (mean) | 0.99 (mean) |
| 4 Dutch Plants (1980) | 0.037 - 0.113 | 0.006 - 0.021 |
| 4 Dutch Plants (later study) | 0.080 - 0.254 | 0.004 - 0.048 |
Effluent discharge leads to the distribution of NTA in receiving surface waters, including rivers and lakes. nih.gov In Canada, stream levels below sewage outfalls ranged from 0 to 3.364 mg/L. nih.gov Surveys in Europe also confirmed its presence, with mean concentrations in German surface waters ranging from 0.3 to 4.7 µg/L and from 1.0 to 12.0 µg/L in Switzerland. who.int Consequently, NTA has been detected in both raw and treated drinking water. who.int A Canadian national survey found mean concentrations of 3.9 µg/L in raw water and 2.82 µg/L in treated drinking water, with a range of <0.2 to 33.5 µg/L. canada.cawho.int In aquatic systems, NTA exists primarily as water-soluble complexes with various metal ions. canada.cawho.int Modeling suggests that at a river water concentration of 25 µg/L, NTA would be complexed predominantly with copper (50%), nickel (34%), calcium (9%), and zinc (5%). canada.ca
Mobilization and Sequestration of Heavy Metals in Environmental Matrices
A key characteristic of NTA is its function as a chelating agent, forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. nih.govnih.govrsc.org The stability of these metal-NTA complexes varies depending on the metal ion. nih.gov
| Metal Ion | Log Formation Constant (log K) at 25 °C |
|---|---|
| Mg²⁺ | 5.49 |
| Ca²⁺ | 6.41 |
| Zn²⁺ | 10.66 |
| Cu²⁺ | 12.96 |
| Hg²⁺ | 14.60 |
| Fe³⁺ | 15.90 |
This chelating ability allows NTA to mobilize heavy metals from solid phases like soil and aquatic sediments, converting them into soluble forms. who.int While this raises the potential for increased transport of toxic metals, the environmental fate of the metal-NTA complexes themselves is crucial. Research demonstrates that most metal-NTA complexes are biodegradable. who.intatamanchemicals.com A Pseudomonas species, for example, was shown to degrade the NTA complexes of Ca, Mn, Mg, Cu, Zn, Cd, and Fe. nih.gov The degradation of the NTA ligand by microorganisms effectively destabilizes the complex, which can limit the net mobilization of metals in the environment. nih.gov It has been observed that the metal ion itself does not appear to be transported into the bacterial cell during this process. nih.gov Furthermore, the presence of soil can enhance the degradation of some metal-NTA complexes (e.g., Cu, Zn, Cd) by adsorbing the freed metal ions, thereby reducing their potential toxicity to the degrading microbes. nih.gov
Transport and Mobility in Soil and Sediment Systems
The transport and mobility of NTA in terrestrial environments are primarily controlled by its high water solubility and rapid biodegradation. wikipedia.orgnih.gov NTA can be readily mineralized in subsurface soils by indigenous microbial populations under both aerobic and anaerobic conditions. nih.gov In aerobic subsurface soils previously exposed to septage containing NTA, the half-life of mineralization was found to range from 87 to 160 hours. nih.gov
Due to its solubility and the solubility of its metal complexes, NTA has the potential to be mobile in soil porewater and groundwater. canada.ca However, its rapid removal by biodegradation significantly limits its transport. wikipedia.orgnih.gov The observation that NTA is rarely encountered at high concentrations in soils and sediments suggests that elimination mechanisms are highly efficient. nih.gov Both the binding of freed metals to soil particles and the action of NTA-degrading microorganisms serve to destabilize metal-NTA complexes, thereby restricting the mobility of these metals as soluble chelates in the environment. nih.gov
Remediation Strategies for Metal-Contaminated Environments Utilizing Nitrilotriacetic Acid Disodium Salt or Analogues
Nitrilotriacetic acid (NTA) and its salts, such as Acetic acid, nitrilotri-, disodium salt, are aminocarboxylic chelating agents employed in the remediation of environments contaminated with heavy metals. tandfonline.commdpi.com Their primary function is to form stable, water-soluble complexes with metal ions, thereby increasing their mobility and facilitating their removal from soil and sediment. nih.govnih.gov This property is leveraged in various remediation techniques, including soil washing and phytoremediation. mdpi.comnih.gov Unlike more persistent chelating agents such as EDTA, NTA is noted for its high biodegradability, which makes it a more environmentally compatible option for remediation efforts. mdpi.comnih.gov
The effectiveness of NTA lies in its ability to chelate metal ions that cause water hardness, like Ca²⁺ and Mg²⁺, as well as toxic heavy metals. nih.gov By forming these complexes, NTA prevents the metals from adsorbing onto soil particles and enhances their availability for extraction or plant uptake. nih.govnih.gov Research has demonstrated that NTA can effectively mobilize cadmium (Cd), lead (Pb), and other potentially toxic elements from contaminated soils. nih.govmdpi.com For instance, studies have shown that NTA is efficient at mobilizing exchangeable Cd, as well as Cd bound to carbonates and organic matter. nih.gov
Soil Washing with NTA
Soil washing is an ex-situ remediation technology that uses a liquid solution to scrub contaminants from soil. mdpi.com NTA is used as a washing agent to enhance the removal of heavy metals. mdpi.com The process involves mixing the contaminated soil with an NTA solution, which leads to the desorption of metals from soil particles into the liquid phase. mdpi.com The metal-NTA complexes are then separated from the soil. The efficiency of this method depends on factors such as pH, NTA concentration, and the specific metals present. nycu.edu.tw Research indicates that the mobilization of heavy metals from sediment increases with higher concentrations of NTA. nycu.edu.twproquest.com While NTA is effective, its performance can be compared to other chelating agents. For example, some studies have found EDTA to have a higher removal rate for certain metals like cadmium, though NTA is preferred for its biodegradability. nih.govmdpi.com
Table 1: Research Findings on Soil Washing Using NTA and Analogues for Heavy Metal Remediation
| Chelating Agent | Contaminant(s) | Soil/Sediment Type | Key Findings | Reference |
|---|---|---|---|---|
| NTA | Cadmium (Cd) | Marine Sediments | NTA was found to be more successful in refining Cd from marine sediments compared to EDDS. | nih.gov |
| NTA | Heavy Metals | Contaminated River Sediment | The maximum mobilization of heavy metals increased with an increase in NTA concentration. The process appeared to follow multiple first-order reaction, two-constant, or diffusion models. | nycu.edu.twproquest.com |
| NTA | Cadmium (Cd) | Cd-contaminated soil | NTA mobilizes exchangeable Cd, and Cd bounded to carbonates and organic matter. | nih.gov |
| EDTA_2Na (analogue context) | Cd, Pb, As | Co-contaminated soil | A mixture of EDTA_2Na and phosphoric acid showed higher washing efficiency for As, Cd, and Pb (42.0%, 52.0%, and 55.6% removal, respectively) than when used alone. | mdpi.com |
Phytoremediation Enhanced by NTA
Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to remove, degrade, or stabilize contaminants. mdpi.comnih.gov The application of chelating agents like NTA can significantly enhance the efficiency of phytoextraction, a type of phytoremediation where plants absorb contaminants through their roots and translocate them to the harvestable shoots. nih.govmdpi.com
NTA increases the solubility and bioavailability of heavy metals in the soil, making them more accessible for plant uptake. nih.gov By forming metal-NTA complexes, it facilitates the movement of metals from the soil solution to the plant roots. nih.gov This chelate-assisted phytoextraction has been evaluated for remediating soils contaminated with metals such as lead and cadmium. nih.govnih.gov The use of biodegradable chelators like NTA is particularly advantageous as it minimizes the risk of secondary pollution and groundwater contamination that can be associated with more persistent agents like EDTA. nih.gov However, the increased metal availability can also pose a risk of toxicity to soil microorganisms, potentially inhibiting their growth and activity. nih.gov
Table 2: Studies on NTA-Assisted Phytoremediation of Heavy Metals
| Plant Species | Contaminant(s) | Chelating Agent | Key Findings | Reference |
|---|---|---|---|---|
| General (Concept) | Heavy Metals | NTA | NTA has been evaluated as a soil additive to mobilize heavy metals for more rapid uptake by plants. | nih.gov |
| General (Concept) | Potentially Toxic Elements (PTEs) | NTA, EDDS | Biodegradable compounds like NTA and EDDS stimulate PTE uptake by plants and enhance their mobility in soil. | nih.gov |
| General (Concept) | Lead (Pb) | NTA | Adding NTA to a Pb-spiked soil decreased microbial biomass carbon and respiration in the plant rhizosphere. | nih.gov |
| General (Concept) | Heavy Metals | NTA and other chelating agents | Synthetic chelating agents are used to form metal chelates, preventing deposition and maintaining availability for plants. | nih.govmdpi.com |
Biodegradation of Metal-NTA Complexes
A significant advantage of using NTA in environmental remediation is its biodegradability. nih.gov Microbial degradation of the NTA molecule can lead to the release of the chelated metal. Studies have shown that a Pseudomonas species can degrade various metal-NTA complexes, including those with calcium, manganese, magnesium, copper, zinc, cadmium, and iron, at similar rates when metal concentrations are not toxic. nih.gov The degradation process appears to involve an envelope-associated component that dissociates the metal from the NTA before the NTA is metabolized. nih.gov This suggests that the metal ion itself is not transported into the microbial cell. nih.gov
Aerobic microbial granules have also been shown to completely degrade both free NTA and its ferric complex, Fe(III)-NTA. nih.gov The degradation rate for free NTA was observed to be higher than that for the Fe(III)-NTA complex. nih.gov The ability of microorganisms in soil and water to break down NTA and its metal complexes is crucial, as it helps to limit the potential for metal mobilization and transport in the environment over the long term. nih.gov
Industrial and Process Applications of Acetic Acid, Nitrilotri , Disodium Salt Excluding Human Health
Role in Water Treatment Technologies
The compound is widely utilized in industrial water treatment to mitigate issues caused by water hardness and the presence of dissolved metal ions. independentchemical.comatamanchemicals.commatcochemicals.com Its effectiveness stems from its strong chelating properties, which help maintain the efficiency and integrity of water systems. matcochemicals.com
Scale, the precipitation of insoluble mineral salts like calcium carbonate and magnesium sulfate (B86663), is a major problem in industrial water systems such as boilers and cooling towers. redawater.com It forms insulating layers on heat transfer surfaces, reduces water flow, and can promote corrosion. redawater.com Acetic acid, nitrilotri-, disodium (B8443419) salt acts as a potent scale inhibitor by sequestering the metal ions responsible for scale formation. independentchemical.com
The primary mechanism is chelation, where the molecule binds to hardness ions like calcium (Ca²⁺) and magnesium (Mg²⁺), holding them in a soluble complex. nih.govmatcochemicals.comessind.com This process, known as sequestration, prevents the concentration of free metal ions from reaching a level where they would precipitate out of solution. atamanchemicals.comessind.com By forming these stable complexes, the compound effectively softens the water and prevents the formation of mineral scale on equipment surfaces. independentchemical.comatamanchemicals.com
Another described mechanism involves the formation of a relatively insoluble sodium-calcium NTA complex that can deposit as a coating on existing scale, retarding further scale growth. nih.gov The compound's action can be understood within the broader context of scale inhibition mechanisms, which include:
Threshold Inhibition: Delaying crystal growth by blocking active growth sites on the crystal surface. redawater.com
Crystal Modification: Distorting the structure of growing crystals, making them less likely to adhere to surfaces and form hard scale. redawater.com
The chelation action of disodium nitrilotriacetate contributes significantly to these preventative processes.
Beyond preventing hardness-related scale, Acetic acid, nitrilotri-, disodium salt is crucial for controlling the concentration of various other metal ions in industrial water systems. atamanchemicals.commatcochemicals.com Metal ions such as iron (Fe³⁺), copper (Cu²⁺), and manganese can interfere with processes, cause discoloration, and catalyze the degradation of other chemical additives. nih.govessind.com
By chelating these metal ions, the compound effectively neutralizes their reactivity. cymitquimica.comatamanchemicals.com For instance, it is used to remove iron oxide deposits like mill scale in alkaline cleaning solutions, resulting in a clean, degreased surface. nih.gov This control is vital for maintaining the efficiency of boilers, cooling towers, and other industrial equipment where water quality is paramount. independentchemical.comatamanchemicals.com
Table 1: Common Metal Ions Controlled by this compound in Water Treatment
| Metal Ion | Chemical Symbol | Common Problems Caused in Water Systems |
| Calcium | Ca²⁺ | Forms carbonate and sulfate scale, reduces heat transfer efficiency. nih.gov |
| Magnesium | Mg²⁺ | Contributes to scale formation and water hardness. nih.gov |
| Iron | Fe³⁺ | Causes discoloration, deposits (iron fouling), and can catalyze unwanted reactions. nih.govessind.com |
| Copper | Cu²⁺ | Can promote corrosion and interfere with certain chemical processes. independentchemical.com |
| Manganese | Mn²⁺ | Leads to dark staining and can interfere with detergency. essind.com |
Applications in Detergent and Cleaning Formulations
The disodium salt of nitrilotriacetic acid is a key ingredient in many household and industrial detergents and cleaning products. nih.govatamanchemicals.com Its primary role is to act as a "builder," enhancing the cleaning performance of surfactants. nih.govindependentchemical.com
Detergent builders are substances that augment and protect the cleaning efficiency of surfactants. essind.com this compound performs this function through several mechanisms:
Water Softening: Its most critical function is to soften wash water by sequestering hardness minerals (Ca²⁺ and Mg²⁺). nih.govessind.com These minerals can deactivate anionic surfactants, forming insoluble soap scum. By binding these ions, the compound allows the surfactants to work more effectively. independentchemical.commatcochemicals.com
Buffering: Builders provide and maintain a desirable level of alkalinity (an increased pH), which aids in the removal of acidic soils. essind.com
Suspension of Soil: It helps to break up and suspend loosened dirt and prevent it from redepositing onto the cleaned surfaces. essind.com
Enhanced Bleach Performance: It is also used to reduce the yellowing of fabrics caused by hypochlorite (B82951) bleach. nih.gov
The compound is known to be a more effective detergent builder than citric acid salts. google.com
Historically, polyphosphates like sodium tripolyphosphate (STPP) were the most common builders in heavy-duty detergents. essind.comgoogle.com However, concerns over the environmental impact of phosphates, specifically their role in the eutrophication of lakes and rivers, led to a search for effective alternatives. nih.govgoogle.com
Nitrilotriacetic acid and its salts were proposed as a substitute for phosphates. nih.gov They offer comparable performance in sequestering hardness ions and improving cleaning efficiency without contributing to phosphorus pollution. nih.govgoogle.com As a result, the use of nitrilotriacetates has been accepted in detergent products in numerous countries, marking a significant shift in formulation chemistry driven by environmental considerations. nih.gov
Table 2: Comparison of Detergent Builders
| Builder Type | Example | Primary Mechanism of Water Softening | Environmental Note |
| Polyphosphate | Sodium Tripolyphosphate (STPP) | Sequestration (forms a soluble complex) essind.com | Contributes to eutrophication of water bodies. nih.govgoogle.com |
| Nitrilotriacetate | This compound | Sequestration (forms a soluble complex) nih.govessind.com | Does not contain phosphorus; considered an alternative to phosphates. nih.gov |
| Carbonate | Sodium Carbonate | Precipitation (forms insoluble materials) essind.com | Precipitate can build up on surfaces and fabrics. essind.com |
Utilization in Metal Finishing and Electroplating Processes
In the metal finishing industry, this compound serves as a valuable chelating agent in cleaning, surface preparation, and electroplating baths. nih.govhaz-map.comatamanchemicals.com Its ability to form stable complexes with metal ions is critical for achieving high-quality surface finishes. researchgate.net
In alkaline metal cleaners, the compound aids in dissolving water-insoluble metal oxides and hydroxides that form during corrosion, preparing the metal surface for subsequent treatments. nih.gov
In electroplating, the presence of a chelating agent like nitrilotriacetate in the plating bath is crucial. Research on the electrodeposition of iron-molybdenum (Fe-Mo) alloys highlights the use of the related trisodium (B8492382) nitrilotriacetate as a complexing agent for Fe(III) ions. researchgate.net Such agents help to:
Stabilize the electrolyte bath: By keeping metal ions in solution, they prevent the formation of insoluble precipitates.
Control the deposition potential: They can influence the potential at which metal ions are reduced and deposited onto the cathode, which affects the composition and properties of the resulting alloy. researchgate.net
Improve deposit quality: They can lead to more uniform, adherent, and morphologically consistent metal coatings.
The use of chelating agents like nitrilotriacetates and EDTA is a common practice in non-cyanide plating baths for depositing various metals and alloys, including copper-zinc and copper-tin. researchgate.net
Application in Pulp and Paper Industry
This compound, a sodium salt of nitrilotriacetic acid (NTA), serves a critical function in the pulp and paper industry, primarily as a chelating agent during the bleaching process. The presence of metal ions such as iron, manganese, and copper in wood pulp is problematic as they catalyze the decomposition of bleaching agents, particularly hydrogen peroxide. This catalytic degradation reduces bleaching efficiency, increases chemical consumption, and can negatively impact the final pulp brightness.
The primary role of the disodium salt of NTA is to sequester these detrimental metal ions, forming stable, water-soluble complexes. By binding these metals, it effectively deactivates their catalytic properties. This ensures that the hydrogen peroxide remains available for its intended purpose of delignification and brightening the pulp.
Research into biodegradable chelating agents has highlighted the efficacy of NTA as a viable alternative to traditional agents like EDTA. Studies have shown that NTA can selectively remove transition metals from pulp prior to totally chlorine-free (TCF) bleaching processes. researchgate.net In comparative analyses, pulp treated with NTA demonstrated residual lignin (B12514952) content similar to that achieved with EDTA, with equivalent consumption of hydrogen peroxide. researchgate.net This indicates that it can achieve comparable bleaching performance while offering benefits of biodegradability. researchgate.net The optimal pH for metal removal using NTA is in the range of 6.5 to 7.0. researchgate.net
| Parameter | Finding | Source |
| Function | Chelating agent to remove transition metals (Fe, Mn, Cu) | researchgate.netresearchgate.net |
| Process | Pre-treatment before hydrogen peroxide bleaching | researchgate.net |
| Benefit | Prevents catalytic degradation of hydrogen peroxide | researchgate.net |
| Performance | Achieves residual lignin content similar to EDTA | researchgate.net |
| Efficiency | Shows peroxide consumption equivalent to EDTA | researchgate.net |
| Optimal pH | 6.5 - 7.0 for metal chelation | researchgate.net |
Role in Agriculture and Plant Nutrition (e.g., micronutrient delivery)
In agriculture, this compound is utilized as a synthetic chelating agent to enhance the delivery of essential micronutrients to crops. researchgate.netgoogle.com Micronutrients such as iron, zinc, manganese, and copper are vital for various plant metabolic processes, but their availability in soil, especially in alkaline or calcareous conditions, can be limited. researchgate.netias.ac.in When supplied as simple inorganic salts, these metals can precipitate into forms that plant roots cannot easily absorb. ias.ac.in
The disodium salt of NTA addresses this issue by forming stable, water-soluble complexes with the metal micronutrient ions. researchgate.net This process, known as chelation, protects the metal ions from adverse interactions in the soil and maintains them in a bioavailable form. ias.ac.infertilizer.org The resulting metal-NTA complexes can be applied to the soil or through fertigation systems, ensuring that the essential nutrients reach the plant roots for efficient uptake. fertilizer.org This method is an effective way to correct nutrient deficiencies and improve crop yield and quality. researchgate.netfertilizer.org
| Micronutrient | Chelation Function | Benefit for Plants |
| Iron (Fe) | Forms stable Fe-NTA complex | Prevents iron chlorosis in alkaline soils |
| Zinc (Zn) | Forms stable Zn-NTA complex | Ensures availability for enzyme function and growth |
| Manganese (Mn) | Forms stable Mn-NTA complex | Supports photosynthesis and metabolic processes |
| Copper (Cu) | Forms stable Cu-NTA complex | Essential for reproductive growth and enzyme activation |
This compound in Analytical Chemistry Reagents and Processes
This compound is a versatile reagent in the field of analytical chemistry, where its strong metal-chelating properties are highly valued. wikipedia.org It is frequently used in complexometric titrations, a type of volumetric analysis to determine the concentration of metal ions in a solution. wikipedia.orgwikipedia.org In these titrations, the NTA molecule acts as a titrant, reacting with metal ions to form a stable, colored complex. The endpoint of the titration is identified by a distinct color change, allowing for precise quantification of the metal.
Furthermore, it is used to differentiate and determine NTA and EDTA in a mixture. nih.gov EDTA can be determined without interference from NTA by titrating with copper(II) at pH 5 or with iron(III) at pH 6. nih.gov The total amount of both chelating agents can be found by titrating with iron(III) at a pH of 3.5, with the NTA concentration then determined by the difference. nih.gov Its ability to form complexes with a wide array of metal cations makes it a staple for water hardness testing and for preparing buffer solutions where metal ion concentrations must be carefully controlled. wikipedia.org
| Analytical Application | Function of this compound | Principle |
| Complexometric Titrations | Titrant | Forms stable, colored complexes with metal ions for quantification. wikipedia.orgwikipedia.org |
| Water Hardness Testing | Chelating Agent | Binds with Ca²+ and Mg²+ ions to measure their concentration. wikipedia.org |
| Metal Ion Analysis | Differentiating Agent | Allows for the separate determination of NTA and EDTA in a sample. nih.gov |
| Buffer Solutions | Component | Controls the concentration of free metal ions in a solution. |
Role in Material Science and Crystal Growth Modification
In the realm of material science, this compound (and its parent acid, NTA) has been identified as an effective crystal habit modifier. Crystal habit refers to the characteristic external shape of a crystal, which is determined by the relative growth rates of its different faces. Additives can alter this habit by selectively adsorbing onto specific crystal faces, thereby inhibiting their growth and allowing other faces to become more prominent.
Significant research has demonstrated that NTA can modify the crystal habit of sodium chloride (NaCl), or rock salt. researchgate.netacs.org While NaCl typically crystallizes in a cubic form, the presence of even small concentrations of NTA in the crystallization solution can induce a shift to an octahedral morphology. researchgate.netkisti.re.kr Computational and experimental studies have shown that dissociated forms of NTA (mono-, di-, and tri-deprotonated species, depending on the solution's pH) preferentially adsorb to the {111} planes of the NaCl crystal. researchgate.netacs.org This selective interaction slows the growth of these faces, resulting in the development of an octahedron shape instead of the usual cube. researchgate.net This ability to control crystal morphology is valuable for various industrial processes where crystal shape, size, and agglomeration properties are critical parameters. rsc.org
| Material | Effect of Additive | Resulting Morphology | Mechanism |
| Sodium Chloride (NaCl) | No Additive | Cubic | Default growth habit |
| Sodium Chloride (NaCl) | With this compound | Octahedral | Preferential adsorption of NTA species onto {111} crystal faces, inhibiting their growth. researchgate.netacs.org |
Advanced Analytical Methodologies for Acetic Acid, Nitrilotri , Disodium Salt
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of NTA and its salts, providing the necessary separation from complex sample matrices. Both gas and liquid chromatography have been extensively developed for this purpose. scribd.comresearchgate.net
Gas chromatography is a highly sensitive and specific technique for NTA analysis, but it requires a critical sample preparation step known as derivatization. scribd.comresearchgate.net NTA is not naturally volatile, so it must be chemically modified into a volatile compound before it can be analyzed by GC. nih.govyoutube.com This transformation typically involves replacing the active hydrogens on the carboxylic acid groups. youtube.com
Common derivatization strategies include:
Esterification: This is the most widely used approach, converting the carboxylic acid groups into esters. Various alcohols can be used, leading to different ester derivatives.
Methyl Esterification: Using reagents like boron trifluoride-methanol (BF3/MeOH), NTA is converted to its trimethyl ester. nih.govresearcher.life
Propyl and Butyl Esterification: NTA can be converted to its tri-n-propyl or tri-n-butyl esters using n-propyl-HCl or n-butyl-HCl solutions, respectively. oup.comnih.gov High-resolution gas chromatography of butylated NTA has achieved quantitation limits as low as 0.2 µg/L in water. northwestern.edu
Silylation: This method involves reacting NTA with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form the trimethylsilyl (B98337) (TMS) ester. nih.govacs.org This procedure requires rigorously dry conditions, as water can consume the derivatizing reagent. acs.orgepa.gov
Once derivatized, the volatile NTA ester is introduced into the GC system. Specific detectors are used for quantification:
Mass Spectrometry (MS): GC-MS is the preferred method for confirmation and quantification due to its high specificity. nih.govnih.gov It identifies the NTA derivative based on its unique mass spectrum, providing unambiguous confirmation. cdnsciencepub.com The method detection limit for tri-n-propyl and tri-n-butyl-NTA esters using GC-MS can be as low as 0.006 mg/L. oup.comnih.gov
Nitrogen-Phosphorus Detector (NPD): Also known as a nitrogen-selective detector, the NPD is highly sensitive to nitrogen-containing compounds like NTA, making it suitable for trace analysis. researchgate.netepa.gov
Flame Ionization Detector (FID): While a common and robust detector, FID may be less specific than MS or NPD for complex environmental samples. nih.gov
Table 1: Comparison of GC Derivatization Methods for NTA Analysis
| Derivatization Method | Reagent | Derivative Formed | Key Features |
|---|---|---|---|
| Methyl Esterification | Boron trifluoride-methanol (BF3/MeOH) | NTA-tri-Me | Widely used for GC-MS analysis. nih.govresearcher.life |
| Propyl/Butyl Esterification | n-propyl-HCl / n-butyl-HCl | Tri-n-propyl-NTA / Tri-n-butyl-NTA | Used for environmental sample analysis with low detection limits. oup.comnih.govnorthwestern.edu |
High-Performance Liquid Chromatography (HPLC) offers an alternative to GC that often requires less complex sample preparation, as derivatization is not always necessary. scribd.comresearchgate.net Various LC methods have been developed for the analysis of NTA and its salts.
Reversed-Phase Ion-Pair Chromatography: This is a common technique where an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, is added to the mobile phase. nih.gov This agent pairs with the anionic NTA, allowing it to be retained and separated on a nonpolar reversed-phase column, such as a C8 or C18 column. acs.orgresearchgate.net
Complexation with Metal Ions: NTA can be complexed with metal ions, such as iron(III) (Fe³⁺), and the resulting stable metal-NTA complex can be separated and detected. sielc.comnih.gov The analysis is often performed on specialized columns like porous graphite (B72142) carbon or polymer-based columns, with UV detection of the Fe-NTA complex. nih.govnih.gov
Direct Analysis: Methods using specialized columns, such as the Newcrom R1 or BH columns, allow for the direct analysis of NTA. sielc.comsielc.comsielc.com The mobile phase typically consists of an acetonitrile/water mixture with an acid like phosphoric acid or, for MS-compatible applications, formic acid. sielc.comsielc.comsielc.com
Common detectors for LC analysis include:
UV-Visible Detection: NTA itself has a poor UV chromophore, so detection is usually performed after complexation with a UV-active metal ion like Fe³⁺. nih.govnih.gov
Amperometric Detection: This electrochemical detection method can be used for the direct analysis of NTA separated on a polymer column without prior derivatization. nih.gov
Table 2: Selected HPLC Methods for NTA Analysis
| HPLC Method | Column Type | Mobile Phase Example | Detection | Key Features |
|---|---|---|---|---|
| Reversed-Phase Ion-Pair | C8, C18 | Acetonitrile/Water with Tetrabutylammonium Bromide nih.gov | UV, Amperometric | Separates NTA by pairing it with a counter-ion. acs.orgresearchgate.net |
| Metal Complexation | Porous Graphite, Polymer | Sodium Acetate, Methanol nih.gov | UV (e.g., at 215 or 254 nm) nih.govnih.gov | Separates the stable Fe³⁺-NTA complex. sielc.comnih.gov |
Spectroscopic Methods for Detection and Characterization
Spectroscopic techniques are valuable for both quantifying and structurally characterizing NTA and its complexes.
UV-Visible Spectrophotometry: While NTA itself is not strongly UV-active, it forms stable complexes with various metal ions that absorb in the UV-Visible range. nih.gov This property is exploited for quantification. For instance, NTA can be determined simultaneously with other chelating agents by forming nickel(II) chelates for UV-Vis analysis or iron(III) chelates for HPLC with UV-Vis detection. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for the structural characterization of NTA and its metal complexes in solution. acs.orgresearchgate.net The ¹H NMR spectrum of NTA typically shows a characteristic sharp peak for the methylene (B1212753) (CH₂) protons. researchgate.net Studies have used ¹H NMR to investigate the structure of diamagnetic metal-NTA complexes, confirming that NTA often acts as a tetradentate ligand, binding to the metal ion through the nitrogen atom and the three carboxylate groups. acs.org
Electrochemical Methods for Nitrilotriacetic Acid Disodium (B8443419) Salt Analysis
Electrochemical methods offer high sensitivity and are well-suited for analyzing NTA in various water samples.
Potentiometric Titration with Ion-Selective Electrodes (ISEs): A classic and effective method involves the potentiometric titration of NTA with a copper(II) solution, using a copper ion-selective electrode to detect the endpoint. tandfonline.comtandfonline.com This technique allows for the direct determination of NTA in samples like detergents without needing to first separate common interferences such as phosphates and sulfonates. tandfonline.com
Polarography: Differential pulse polarography can be used to determine NTA and other chelating agents simultaneously. metrohm.com The method involves forming bismuth(III) complexes at a low pH. The Bi-NTA complex produces a distinct polarographic peak that can be used for quantification, with detection limits typically in the range of 0.05 mg/L. metrohm.com
Stripping Voltammetry: This highly sensitive electrochemical technique has been applied to NTA analysis. For example, NTA-modified gold electrodes can be used to bind metal ions like copper(II), which are then measured using adsorption transfer stripping voltammetry. nih.gov
Hyphenated Techniques for Environmental and Industrial Monitoring
Hyphenated techniques, which combine a separation method with a detection method, are essential for the reliable monitoring of NTA in complex environmental and industrial matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used hyphenated technique for NTA analysis. nih.govoup.comnih.gov It combines the excellent separation capabilities of GC with the definitive identification power of MS. After derivatization to a volatile ester, GC-MS can detect and quantify NTA at ppb levels in environmental water samples. oup.comnih.gov The technique has been successfully used to determine NTA in river water, wastewater, and workplace air samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an increasingly popular alternative that can often analyze NTA without derivatization. To make the method compatible with MS, volatile buffers and acids, such as formic acid, are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.comsielc.com LC-MS provides high sensitivity and selectivity for analyzing NTA in aqueous samples. sigmaaldrich.com
Sample Preparation and Derivatization Strategies for Analysis
Proper sample preparation is a critical prerequisite for the accurate analysis of NTA, especially for GC-based methods and trace-level quantification.
Pre-concentration: Because NTA is often present at low concentrations in environmental samples, a pre-concentration step is usually necessary. This is commonly achieved by evaporating the aqueous sample to dryness using a rotary evaporator or a stream of nitrogen. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is used to isolate NTA from the sample matrix and remove interferences. Anion-exchange resins are effective for concentrating NTA from water samples, after which it can be eluted with an acid like formic acid. oup.com
Derivatization: As detailed in Section 6.1.1, derivatization is mandatory for GC analysis. The goal is to convert the polar, non-volatile NTA into a thermally stable and volatile derivative. youtube.comresearchgate.net The most common reactions are esterification (to form methyl, propyl, or butyl esters) and silylation (to form TMS esters). nih.govoup.comacs.org The choice of reagent and reaction conditions (e.g., temperature and time) must be optimized to ensure the reaction is complete (ideally >95%). youtube.comsigmaaldrich.com
Interference Removal: Samples may contain interfering substances that need to be removed. Cation exchange can be used to eliminate interfering metal cations, which can otherwise hinder the derivatization process. epa.govmetrohm.com For silylation reactions, it is crucial to remove all traces of water from the sample, as water reacts with the silylating agent. acs.orgepa.gov
Computational and Theoretical Studies of Acetic Acid, Nitrilotri , Disodium Salt
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and reactivity of nitrilotriacetic acid (NTA) and its salts. acs.orgresearchgate.net These studies involve solving approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which various properties can be derived.
Researchers have performed conformational searches and geometry optimizations of NTA and its various dissociated forms (mono-, di-, and tri-deprotonated) to identify their most stable structures. acs.orgresearchgate.net Methods like DFT with basis sets such as B3LYP/6-31+G* are commonly employed for these calculations, often incorporating a model for the solvent (e.g., conductor-like screening model, COSMO) to simulate behavior in an aqueous phase. acs.orgresearchgate.net
A key output of these calculations is the Molecular Electrostatic Potential (MESP). The MESP map highlights the electron-rich and electron-poor regions of the molecule, providing a guide to its reactivity and potential interaction sites. For the dissociated forms of NTA, the negatively charged carboxylate groups are identified as primary sites for interaction with cations and electrophilic species. acs.orgresearchgate.net Theoretical calculations of spectroscopic data, such as infrared (IR) spectra, are also performed and compared with experimental results to validate the computed structures. epstem.netresearchgate.net
Table 1: Summary of Quantum Chemical Calculation Methods and Findings for NTA
| Computational Method | Basis Set | Property Calculated | Key Finding | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31+G* | Conformational Energy, Molecular Electrostatic Potential (MESP) | Identified stable conformers and electron-rich interaction sites on dissociated NTA species. | acs.org, researchgate.net |
| DFT with COSMO | B3LYP/6-31G(d,p) | Geometry Optimization, Vibrational Frequencies | Calculated structural parameters and IR spectra for comparison with experimental data. | epstem.net |
| Restricted Hartree-Fock (RHF) | 6-311G | Structural and Spectral Parameters | IR spectroscopic fingerprint is sensitive to the substitution pattern of disaccharide subunits. | researchgate.net |
Molecular Dynamics Simulations of Complexation and Solvation
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like metal ion complexation and solvation. nih.gov These simulations model the interactions between the atoms of Na2NTA and surrounding molecules (water, ions) over time, governed by a force field that approximates the potential energy of the system.
MD simulations have been crucial in understanding how chelating agents like NTA form complexes with metal ions. nih.govosti.gov These studies can reveal the step-by-step mechanism of complex formation, the final coordination geometry of the metal complex, and the role of solvent molecules in the process. For instance, simulations can show the displacement of water molecules from the ion's solvation shell as the NTA ligand wraps around it. The simulations capture the spontaneous formation of stable complexes, driven by the favorable electrostatic interactions between the negatively charged carboxylate groups of NTA and the positive charge of the metal cation. nih.gov
The solvation of Na2NTA itself has also been studied. Theoretical studies on the solvation of the sodium ion (Na+) by various solvents provide context for understanding its interaction with the NTA ligand. rsc.org These simulations help determine the structure of the solvation shells around the ion and the ligand, and the thermodynamic parameters associated with these processes, such as the free energy of binding. osti.govrsc.org
Predictive Modeling of Environmental Fate and Transport
Predictive models are essential for assessing the environmental impact of chemicals like Na2NTA. nih.govnih.gov These models use the physicochemical properties of the compound, along with environmental parameters, to simulate its distribution, persistence, and transport in ecosystems. mdpi.comepa.gov
The environmental fate of Na2NTA is largely dictated by its high water solubility and its biodegradability. atamanchemicals.comwikipedia.org Fate and transport models can be categorized as:
Multimedia Fate Models: These models, often based on the concept of fugacity, predict the partitioning of a chemical between different environmental compartments like air, water, soil, and sediment. mdpi.commdpi.com
Spatial River/Watershed Models: These are more detailed models that simulate the transport of a substance within a specific river network or watershed, considering factors like water flow, advection, and dispersion. mdpi.commdpi.com
Key processes incorporated into these models for Na2NTA include biodegradation, advection/dispersion in water, and sorption to soil and sediments. mdpi.comatamanchemicals.com Studies show that NTA is readily biodegraded by microorganisms, with metabolic end-products being carbon dioxide, water, and ammonia (B1221849). atamanchemicals.com This rapid degradation significantly reduces its persistence in the environment. wikipedia.org The models can also predict the mobilization of heavy metals from sediments due to chelation by NTA. atamanchemicals.com The accuracy of these predictive models depends heavily on the quality of the input data, which includes degradation rates and partition coefficients. nih.govepa.gov
Table 2: Factors Considered in Environmental Fate Models for Na2NTA
| Model Type | Key Processes Simulated | Relevant Properties of Na2NTA | Predicted Outcome | Reference |
| Multimedia Fate Models | Partitioning, Degradation | High Water Solubility, Biodegradability | Distribution across environmental compartments (air, water, soil). | mdpi.com, mdpi.com |
| Spatial Watershed Models | Advection, Dispersion, Sorption, Biodegradation | Low Sorption to Sediment, Rapid Biodegradation Rate | Concentration profile along a water body over time. | mdpi.com, mdpi.com |
| General Environmental Models | Transport, Transformation, Deposition | Aqueous Solubility, Vapor Pressure | Potential for long-range transport and multipathway exposure. | epa.gov |
Ligand Design and Structure-Activity Relationship (SAR) Studies for Nitrilotriacetic Acid Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological or chemical activity. nih.govnih.gov For NTA, this involves synthesizing and testing analogues to develop chelating agents with improved properties, such as higher affinity or selectivity for specific metal ions. nih.govtandfonline.com
Researchers have designed and synthesized numerous NTA analogues by modifying its core structure. For example, NTA-derived triamide ligands have been developed and studied for the selective extraction of trivalent actinides over lanthanides. nih.gov In these studies, the terminal carboxylic acid groups are replaced with amide functionalities, and the properties are fine-tuned by changing the substituents on the amide nitrogen atoms (e.g., N,N,N',N',N″,N″-hexaethylnitrilotriacetamide). nih.gov
SAR studies compare the performance of these new ligands against the parent NTA molecule and other chelators like EDTA. tandfonline.comnih.govrsc.org The stability constants of the metal complexes are determined, and trends are analyzed. For example, studies on NTA-derived amides showed that heavier lanthanides form stronger complexes due to the lanthanide contraction effect. nih.gov Such studies are crucial for developing new, highly specific chelators for applications ranging from industrial processes and environmental remediation to medical diagnostics. nih.govdigitellinc.com
Surface Interaction Modeling (e.g., crystal habit modification)
Computational modeling is a powerful tool for understanding and predicting how additives like Na2NTA interact with crystal surfaces to modify their growth, a phenomenon known as crystal habit modification. acs.orgresearchgate.netgoogle.com This has practical applications in industries where control over crystal shape is important. rsc.org
Studies have investigated the role of NTA and its dissociated forms as habit modifiers for sodium chloride (NaCl) crystals. acs.orgresearchgate.net While the fully protonated NTA molecule shows little effect, its deprotonated forms (which would include the disodium (B8443419) salt in solution) have a significant impact, changing the typical cubic habit of NaCl to an octahedral one. acs.orgresearchgate.net
Research on Derivatives and Analogues of Nitrilotriacetic Acid
Synthesis of Modified Nitrilotriacetic Acid Ligands
The synthesis of modified nitrilotriacetic acid (NTA) ligands has evolved to create derivatives with enhanced properties and functionalities. A primary focus has been the development of multivalent NTA conjugates, which exhibit significantly higher binding affinity for histidine-tagged (His-tagged) proteins compared to their monovalent counterparts.
A common strategy for synthesizing these multivalent ligands involves starting with a protected amino acid, such as lysine. This allows for the controlled attachment of multiple NTA moieties. For instance, mono-NTA synthons functionalized with either an amino or a carboxylic group can be synthesized from protected lysine. These synthons are then condensed to form multivalent structures like tri-NTA. This key intermediate can be further conjugated with various functional units, including biotin for affinity applications, fluorescein for labeling, and other moieties for drug delivery systems.
Another approach involves the synthesis of NTA-terminated alkanethiols. These derivatives are particularly useful for creating self-assembled monolayers on gold surfaces, which is a common technique in the development of biosensors. The synthesis typically involves multi-step organic reactions to attach the NTA headgroup to an alkanethiol chain.
Furthermore, polymeric NTA ligands have been developed to create surfaces with a high density of chelating sites. These can be synthesized by incorporating NTA-containing monomers into polymer chains or by grafting NTA moieties onto existing polymer backbones. These polymeric structures are instrumental in applications requiring robust and high-capacity binding, such as in chromatography and protein immobilization.
The traditional synthesis of NTA itself involves the reaction of ammonia (B1221849) with chloroacetic acid or the oxidation of triethanolamine (B1662121). More modern industrial methods often utilize ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide.
A summary of various synthetic approaches for modified NTA ligands is presented in the table below.
| Type of NTA Derivative | Synthetic Approach | Key Features and Applications |
| Multivalent NTA Conjugates | Condensation of mono-NTA synthons derived from protected amino acids (e.g., lysine). | High-affinity binding to His-tagged proteins; used in protein purification, biosensors, and drug delivery. |
| NTA-Terminated Alkanethiols | Multi-step organic synthesis to attach NTA to an alkanethiol backbone. | Formation of self-assembled monolayers on gold surfaces for biosensor applications. |
| Polymeric NTA Ligands | Polymerization of NTA-containing monomers or grafting NTA onto existing polymers. | High-density chelating surfaces for chromatography and protein immobilization. |
| Functionalized NTA | Conjugation of NTA with functional molecules like biotin or fluorescein. | Enables specific detection and labeling in various bioanalytical assays. |
Comparative Studies of Chelating Efficacy and Specificity of Derivatives
The chelating efficacy and specificity of nitrilotriacetic acid (NTA) derivatives are critical parameters that determine their suitability for various applications, particularly in the context of metal ion chelation and protein purification. Comparative studies have revealed significant differences in performance based on the structural modifications of the NTA molecule.
NTA vs. Iminodiacetic Acid (IDA): Another important comparison is between NTA and iminodiacetic acid (IDA), another common chelating ligand used in immobilized metal affinity chromatography (IMAC). NTA is a tetradentate ligand, meaning it can form four coordination bonds with a metal ion, while IDA is a tridentate ligand, forming three such bonds. This structural difference leads to a stronger and more stable chelation of the metal ion by NTA, resulting in lower metal ion leaching from the support matrix. Consequently, NTA-based resins are generally considered more robust and provide higher purity of the eluted protein compared to IDA-based resins.
Specificity of Metal Chelation: The specificity of NTA derivatives for different metal ions is also a crucial factor. While NTA can chelate a variety of divalent and trivalent metal ions, the choice of metal ion can be tailored to the specific application. For instance, Ni-NTA is widely used for the purification of His-tagged proteins due to its high affinity and specificity for the imidazole ring of histidine. Other metal ions, such as cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺), can also be used with NTA to modulate the binding strength and specificity for different proteins or to target specific metal-binding sites.
The following table summarizes the comparative chelating efficacy of different NTA derivatives.
| Derivative/Comparison | Key Findings | Implications for Application |
| Monovalent NTA vs. Multivalent NTA | Multivalent NTA exhibits significantly higher binding affinity (nanomolar range) for His-tagged proteins compared to monovalent NTA (micromolar range). | Multivalent NTA is preferred for applications requiring stable protein immobilization, such as in biosensors and for in vivo studies. |
| NTA vs. Iminodiacetic Acid (IDA) | NTA forms a more stable complex with metal ions, leading to lower metal leaching and higher purity of eluted proteins. | NTA-based resins are generally more robust and provide higher quality protein purification in IMAC. |
| Metal Ion Specificity | The choice of metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) chelated by NTA influences the binding affinity and specificity for target molecules. | Allows for the fine-tuning of the chelating properties for specific applications, such as selective protein capture. |
Structure-Property Relationships of Nitrilotriacetic Acid Derivatives
The relationship between the chemical structure of nitrilotriacetic acid (NTA) derivatives and their functional properties is a critical area of research, as it provides the foundation for designing novel chelating agents with tailored efficacy and specificity. Key structural modifications, such as multivalency, the nature of spacer arms, and the incorporation of specific functional groups, have been shown to significantly influence the performance of NTA-based ligands.
Multivalency and Avidity: As previously noted, one of the most significant structure-property relationships in NTA derivatives is the effect of multivalency. Increasing the number of NTA moieties within a single molecule, from mono-NTA to bis-NTA and tris-NTA, leads to a dramatic increase in the binding affinity for His-tagged proteins. This phenomenon, known as avidity or the chelate effect, arises from the cooperative binding of multiple NTA units to the polyhistidine tag, resulting in a much slower dissociation rate and a significantly lower equilibrium dissociation constant (Kd).
The following table provides a summary of the key structure-property relationships in NTA derivatives.
| Structural Modification | Effect on Property | Underlying Principle |
| Increased Valency (e.g., mono- to tris-NTA) | Significantly increased binding affinity for His-tagged proteins. | Avidity effect, leading to a slower dissociation rate. |
| Spacer Length | Optimal spacer length maximizes binding affinity by balancing steric hindrance and entropic penalties. | Proper positioning of NTA moieties for cooperative binding. |
| Spacer Flexibility | Increased flexibility can enhance binding by allowing optimal orientation of NTA groups. | Reduced conformational constraints for effective interaction. |
| Conjugation of Functional Groups (e.g., biotin, fluorescein) | Imparts new functionalities such as surface immobilization and fluorescent labeling. | Covalent attachment of molecules with desired properties. |
Development and Evaluation of Environmentally Friendly Chelating Agents as Alternatives to Nitrilotriacetic Acid
While nitrilotriacetic acid (NTA) is considered more readily biodegradable than some other aminopolycarboxylate chelating agents like ethylenediaminetetraacetic acid (EDTA), there is a growing interest in the development of even more environmentally friendly alternatives with improved biodegradability and lower ecotoxicity. This research is driven by the increasing demand for sustainable chemicals in various industrial and domestic applications.
Several classes of "green" chelating agents have been developed and evaluated as potential replacements for NTA. These are often derived from renewable resources and are designed to biodegrade rapidly and completely into harmless substances.
Key Environmentally Friendly Alternatives to NTA:
[S,S]-Ethylenediaminedisuccinic acid (EDDS): EDDS is a structural isomer of EDTA that is readily biodegradable. It is produced through the reaction of maleic anhydride and ethylenediamine. The [S,S] stereoisomer, in particular, shows excellent biodegradability. EDDS has been shown to be an effective chelating agent for various metal ions and has been successfully used in applications such as detergents, agriculture, and soil remediation.
Methylglycinediacetic acid (MGDA): MGDA is another readily biodegradable chelating agent that has gained significant attention as a substitute for phosphates and less biodegradable chelants in automatic dishwashing detergents. It is synthesized from the amino acid glycine. MGDA exhibits strong chelating capacity for calcium and magnesium ions, making it an effective water softener.
Glutamic acid diacetic acid (GLDA): GLDA is derived from the naturally occurring amino acid L-glutamic acid, making it a bio-based and readily biodegradable chelating agent. It has a high solubility over a wide pH range and is effective in chelating a broad spectrum of metal ions. GLDA is used in cleaning products, water treatment, and personal care products.
Iminodisuccinic acid (IDS): IDS is a biodegradable chelating agent that is produced from maleic anhydride and ammonia. It shows good chelating properties, particularly for iron and copper ions, and is stable over a wide pH range.
Comparative Evaluation:
The performance of these green chelating agents is often compared to that of NTA and EDTA in terms of their chelating capacity, biodegradability, and application-specific efficacy. While the chelating strength of some of these alternatives may be slightly lower than that of EDTA for certain metal ions, their superior environmental profile often makes them a more desirable choice.
The following table provides a comparative overview of NTA and its environmentally friendly alternatives.
| Chelating Agent | Source/Synthesis | Key Environmental Features | Primary Applications |
| Nitrilotriacetic acid (NTA) | Synthetic | Readily biodegradable | Detergents, water treatment, protein purification |
| [S,S]-Ethylenediaminedisuccinic acid (EDDS) | Synthetic | Readily biodegradable | Detergents, agriculture, soil remediation |
| Methylglycinediacetic acid (MGDA) | Derived from glycine | Readily biodegradable | Automatic dishwashing detergents, industrial cleaners |
| Glutamic acid diacetic acid (GLDA) | Derived from L-glutamic acid | Bio-based, readily biodegradable | Cleaning products, water treatment, personal care |
| Iminodisuccinic acid (IDS) | Synthetic | Readily biodegradable | Industrial cleaning, water treatment |
Future Research Directions and Unanswered Questions in Acetic Acid, Nitrilotri , Disodium Salt Science
Innovations in Sustainable Synthesis Technologies
The traditional commercial synthesis of nitrilotriacetic acid (NTA) and its salts involves raw materials like ammonia (B1221849), formaldehyde, and the highly toxic hydrogen cyanide. wikipedia.orgwikipedia.org This reliance on hazardous precursors presents significant environmental and safety challenges, driving the search for more sustainable manufacturing processes. Future research is critically focused on developing "green" synthesis routes that are safer, more efficient, and utilize renewable feedstocks.
Key areas for innovation include:
Catalytic Dehydrogenation: Inspired by greener manufacturing processes for similar compounds, research into the catalytic dehydrogenation of precursor amines, such as diethanolamine, presents a promising alternative. This approach avoids the use of cyanide and can operate as a zero-waste route with an endothermic reaction, which is inherently safer than exothermic processes that risk runaway reactions.
Biocatalytic and Fermentative Routes: The use of microorganisms or isolated enzymes to produce NTA from renewable feedstocks like glucose is a significant frontier. nih.gov Genetically engineered microbes could be designed to synthesize the molecule, moving production away from petrochemical-based and hazardous chemical pathways. nih.gov This aligns with the broader shift towards bio-based manufacturing in the chemical industry.
Electrochemical Synthesis: Exploring electrochemical methods offers another innovative pathway. Anodic decarboxylation, for instance, has been investigated for synthesizing other amino acids and could potentially be adapted for NTA production, often proceeding in aqueous media without harsh reagents. iaea.org
Exploration of Novel Environmental Applications
Beyond its historical use in detergents, the chelating properties of disodium (B8443419) nitrilotriacetate make it a candidate for various environmental applications. atamanchemicals.comnih.gov Its ready biodegradability, in contrast to more persistent chelators like EDTA, makes it particularly attractive for in-situ environmental remediation. wikipedia.org
Future research is exploring the following novel applications:
Enhanced Phytoremediation: Disodium nitrilotriacetate has shown potential in enhancing the phytoextraction of heavy metals like cadmium (Cd), copper (Cu), and zinc (Zn) from contaminated soils. acs.orgresearchgate.net It works by mobilizing the metals, increasing their bioavailability for uptake by hyperaccumulating plants. researchgate.netnih.gov Unanswered questions remain regarding the optimization of this process, including the timing and concentration of NTA application to maximize metal uptake while minimizing the risk of metal leaching into groundwater. acs.org Some studies have explored novel application methods, such as using heated NTA solutions, which appeared to increase metal uptake by damaging plant root cells, though the mechanism requires further investigation. polyu.edu.hkresearchgate.net
Soil Washing and Remediation: As a chelating agent, NTA can be effective in soil washing techniques to remove heavy metals from contaminated land. nih.govresearchgate.net It has been shown to successfully convert insoluble fractions of cadmium into more soluble forms, particularly in calcareous soils. nih.govnih.gov Future work will likely focus on optimizing washing solutions, potentially combining NTA with other biodegradable agents to improve efficiency and on developing treatment methods for the spent washing solutions. mdpi.com
Radioactive Waste Management: The ability of NTA to form stable complexes with metal ions extends to radionuclides. This has led to research into its use in the management and disposal of chelated radioactive wastes. iaea.org Further studies are needed to understand the long-term stability and environmental behavior of NTA-radionuclide complexes in disposal scenarios.
The following table summarizes research findings on the application of NTA in enhancing metal uptake by plants.
Interactive Data Table: Effect of NTA on Metal Phytoextraction| Plant Species | Target Metal(s) | Soil/Medium Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Phaseolus vulgaris (Bean) | Cu, Zn, Cd | Contaminated Soil | Application of hot (90°C) NTA solution enhanced metal phytoextraction more than normal temperature NTA or EDTA solutions. | polyu.edu.hkresearchgate.net |
| Amaranthus hybridus | Cd | Pot experiment | NTA increased Cd concentration in shoots and roots but stunted plant growth; this effect was mitigated by plant growth regulators. | researchgate.net |
| Brassica carinata | As, Cd, Cu, Pb, Zn | Multiply Contaminated Soil | In hydroponic and pot experiments, NTA enhanced the mobility and plant uptake of several heavy metals. | nih.gov |
| Zea mays (Maize) | Cd | Calcareous Soil | NTA successfully converted insoluble Cd into soluble forms, increasing its availability for plant uptake and removal. | nih.govnih.gov |
Advanced Mechanistic Insights into Complexation and Degradation Processes
A deeper understanding of the fundamental mechanisms governing how disodium nitrilotriacetate complexes with metals and subsequently degrades is crucial for predicting its environmental fate and designing new applications.
Future research directions include:
Complexation Dynamics: While the stability constants for many NTA-metal complexes are known, the kinetics and mechanisms of their formation and dissociation in complex environmental matrices are less understood. researchgate.netresearchgate.netnih.gov Research is needed to elucidate how factors like pH, ionic strength, and the presence of competing ligands and mineral surfaces influence these processes. nih.gov Studies on trivalent lanthanide complexes with NTA-derived ligands, for example, have shown that heavier lanthanides form stronger complexes due to the lanthanide contraction effect, providing a model for understanding interactions with other trivalent metals like actinides. acs.org
Biodegradation Pathways: The biodegradation of NTA is a key advantage, but the specific microbial pathways and enzymes involved are still being fully characterized. Studies have identified Pseudomonas species that can degrade NTA, breaking it down into intermediates like iminodiacetate (B1231623), glyoxylate, and glycine. nih.govnih.govresearchgate.net Future work should focus on identifying the full suite of microorganisms and metabolic pathways responsible for its degradation under various environmental conditions (e.g., aerobic, anaerobic, different temperatures, and salinities). researchgate.net Understanding the degradation of the metal-NTA complex, not just free NTA, is also critical, as the metal ion can influence the degradation rate. nih.gov
Photodegradation and Chemical Degradation: Besides biodegradation, NTA can be broken down by photochemical and other chemical reactions. atamanchemicals.com More detailed mechanistic studies are required to quantify the rates and products of these degradation pathways under realistic environmental conditions, which will help in creating more complete models of its environmental persistence and fate.
Development of High-Performance Analytical Tools
The ability to accurately and sensitively detect and quantify disodium nitrilotriacetate and its metal complexes in diverse matrices like water, soil, and biological tissues is essential for both environmental monitoring and research. While established methods exist, there is a continuing need for more advanced, high-performance analytical tools. nih.gov
Future developments are anticipated in the following areas:
Advanced Chromatographic Methods: Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are powerful tools for the specific and sensitive quantification of NTA. nih.govsci-hub.se Future research will focus on developing faster methods, improving resolution in complex samples, and achieving lower detection limits. nih.gov High-resolution mass spectrometry (HRMS) is another promising avenue for identifying unknown transformation products of NTA in the environment. sci-hub.se
Electrochemical Sensors: There is growing interest in developing real-time, in-situ sensors for environmental monitoring. nih.govnih.gov Electrochemical sensors, which measure changes in current, potential, or impedance, offer a promising, low-cost, and portable alternative to lab-based methods. nih.govresearchgate.net Research is focused on designing novel electrode materials and modifications, such as self-assembled monolayers of NTA, to create selective and sensitive sensors for both NTA and the metal ions it chelates. mdpi.com
Biosensors: Biosensors that utilize biological recognition elements, such as enzymes or antibodies, are another frontier. The specific binding between NTA-metal complexes and histidine tags (His-tags) on proteins is already widely used for protein purification and can be adapted for sensing applications. nih.govmdpi.com Future work could involve immobilizing His-tagged proteins or NTA-functionalized nanoparticles on sensor surfaces (e.g., for Surface Plasmon Resonance or fluorescence-based detection) to create highly specific assays for NTA or its complexes. mdpi.com
The following table highlights some analytical techniques used for the determination of NTA.
Interactive Data Table: Analytical Techniques for NTA Determination| Technique | Principle | Application/Advantage | Reference(s) |
|---|---|---|---|
| Potentiometric Titration | Measures the change in potential of a copper ion-selective electrode during titration with a Cu²⁺ solution. | Quantitative analysis of NTA in detergents; can be automated. | researchgate.net |
| Electrophoresis | Separates charged molecules in an electric field. | Used to determine the stability constants of mixed metal-NTA complexes. | nih.gov |
| Chromatography (LC-MS/MS) | Separates components of a mixture followed by mass spectrometric detection. | Provides high sensitivity and selectivity for detecting low levels of contaminants in environmental samples. | nih.govsci-hub.se |
| Electrochemical Sensors | Measures electrical changes (e.g., impedance, current) resulting from a chemical reaction at an electrode surface. | Potential for low-cost, real-time, and on-site detection in water. | nih.govresearchgate.netmdpi.com |
| Biosensors (SPR, Fluorescence) | Utilizes the specific binding of NTA-metal complexes to biological molecules (e.g., His-tagged proteins) to generate a signal. | High specificity for detecting NTA-metal complexes or tagged biomolecules. | nih.govmdpi.com |
Integration of Computational and Experimental Approaches for Material Design
Combining computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and design of new materials and applications related to disodium nitrilotriacetate. This integrated approach can provide deep molecular-level insights that are difficult to obtain through experiments alone.
Future research will benefit from:
Predictive Modeling of Complexation: Computational methods like Density Functional Theory (DFT) can be used to model the electronic and geometric structures of NTA-metal complexes. nih.govnih.govmdpi.comrsc.org These models help predict the stability, reactivity, and spectroscopic properties of the complexes, guiding experimental efforts. For example, DFT studies have been used to theoretically explain why metal complexes with NTA are significantly more stable than those with the structurally similar Nitrilotripropionic Acid (NTPA). grafiati.com
Designing Novel Chelating Agents: By understanding the structure-function relationships of NTA, computational tools can be used to design novel aminopolycarboxylate ligands with tailored properties. numberanalytics.com For instance, researchers could computationally screen new ligand structures for enhanced selectivity towards specific toxic metals or for improved biodegradability.
Simulating Environmental Fate: Molecular dynamics (MD) simulations can model the behavior of NTA and its complexes in aqueous solutions and their interactions with environmental interfaces, such as mineral surfaces or organic matter. This can provide insights into sorption, mobility, and degradation processes, complementing macroscopic experimental data.
This synergy between computational prediction and empirical testing is essential for rationally designing the next generation of NTA-based technologies, from more effective remediation agents to advanced analytical sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
